REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2.S(OC)(O[CH3:15])(=O)=O>C1(C)C=CC=CC=1>[Br:1][C:2]1[C:10]2[C:6](=[CH:7][N:8]([CH3:15])[N:9]=2)[CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=C2C=NNC12
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WASH
|
Details
|
The mixture was carefully washed with 30 mL of a saturated aqueous NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
(rinsing with diethyl ether)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an orange oil Column chromatography (0→50% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC2=CN(N=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.33 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |